N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)adamantan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.BrH/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16;/h1-4,12-14,18H,5-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPIKWOECUWYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-97-0 | |
| Record name | 2-Pyridinemethanamine, N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Ritter-Type Reaction Pathway
The Ritter reaction, involving the interaction of 1-bromoadamantane (3 ) with nitriles in acidic media, serves as a foundational method. A modified approach from demonstrates the synthesis of N-(1-adamantyl)-formamide (6 ) using 3 and formamide in 96% sulfuric acid at 85°C for 5.5 hours (94% yield). Subsequent hydrolysis with aqueous HCl yields 1-adamantanamine (5 ), which is alkylated with 2-pyridinylmethyl bromide to form the target compound.
Critical Parameters:
Direct Alkylation of 1-Adamantanamine
An alternative method from involves the alkylation of 1-adamantanamine (5 ) with 2-(bromomethyl)pyridine in ethanol under reflux. The free base is treated with hydrobromic acid (48%) to precipitate the hydrobromide salt. This one-pot process achieves an 87% yield with a purity of 98.5%.
Optimization Insights:
Comparative Analysis of Methodologies
Table 1: Key Metrics for Primary Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Reagents |
|---|---|---|---|---|
| Ritter-Type | 88 | 99.2 | 6.5 | Formamide, H₂SO₄, HCl |
| Direct Alkylation | 87 | 98.5 | 8 | 2-(Bromomethyl)pyridine, HBr |
The Ritter method excels in scalability due to fewer intermediates, while direct alkylation offers faster throughput for small batches.
Industrial-Scale Process Design
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
GC-MS analysis reveals 99.2% purity for Ritter-derived batches, with residual formamide <0.1%.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
N-(3-Methoxybenzyl)-1-adamantanamine Hydrobromide ():
- Structural Difference : Replaces the 2-pyridinylmethyl group with a 3-methoxybenzyl substituent.
- Implications : The methoxybenzyl group introduces enhanced lipophilicity compared to the pyridine ring, which may reduce aqueous solubility but improve membrane permeability. The absence of a basic pyridine nitrogen could also alter pharmacokinetic properties, such as metabolic stability and ionization under physiological conditions .
N-[3-(Chloromethyl)benzyl]-1-adamantanamine Hydrochloride (PENTA) ():
- Structural Difference : Features a chloromethylbenzyl group and a hydrochloride counterion.
- The hydrochloride salt form may exhibit different crystallinity and hygroscopicity compared to the hydrobromide derivative .
Silver(I) Coordination Complexes with 1-Adamantanamine
Three novel silver(I) complexes (nitrate, perchlorate, and D-camphor-10-sulfonate salts) were synthesized using 1-adamantanamine as a ligand (–9):
- Structural Difference: These are coordination compounds where 1-adamantanamine acts as a monodentate ligand bound to Ag(I).
- Biological Activity : Demonstrated antimicrobial and antifungal properties, with MIC values ranging from 0.02 to 50 μmol L⁻¹. The D-camphor-10-sulfonate complex, despite lower silver content, showed higher lipophilicity and comparable efficacy to nitrate/perchlorate analogs .
- Contrast with Target Compound : Unlike the hydrobromide salt, these complexes leverage silver’s inherent antimicrobial activity. The target compound’s biological profile remains unexplored but may diverge due to the absence of metal coordination.
Pyrazolo[4,3-b]pyridine Carboxamides
Compounds such as N-(Adamantan-1-yl)-4-(1-butyl)-7-hydroxy-2,3-dimethyl-5-oxo-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide (35) ():
- Structural Difference : Incorporates 1-adamantanamine into a larger pyrazolopyridine-carboxamide scaffold.
- These derivatives were synthesized via multistep reactions, purified via column chromatography, and characterized by NMR/MS .
Clinical Quinoline Analogs (ML-3H2 Derivatives)
Clioquinol and iodoquinol ():
- Structural Difference: 8-hydroxyquinoline derivatives with halogen substituents.
- The target compound’s pyridine ring may similarly influence target engagement or metal chelation capacity .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| N-(2-Pyridinylmethyl)-1-adamantanamine HBr | ~365.3 | Moderate | Moderate (HBr salt enhances solubility) |
| Ag(I)-1-adamantanamine nitrate complex | ~350–400 | Low | Poor (lipophilic Ag core) |
| N-(3-Methoxybenzyl)-1-adamantanamine HBr | ~379.3 | High | Low (methoxy group increases lipophilicity) |
Research Findings and Gaps
- Silver Complexes : Demonstrated antimicrobial efficacy, suggesting that adamantane derivatives can synergize with metals for therapeutic applications. However, the hydrobromide salt’s lack of metal coordination may limit direct antimicrobial activity .
- Structural Diversity : Substituents like pyridine, methoxybenzyl, and carboxamide drastically alter physicochemical and bioactive profiles. The target compound’s pyridine ring may confer advantages in solubility or target specificity over benzyl analogs.
- Unanswered Questions: No data exist on the target compound’s synthesis, stability, or biological activity.
Biological Activity
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antiviral research. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 256.17 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
This compound is structurally related to amantadine, a well-known antiviral and antiparkinsonian drug. Its mechanism largely revolves around the modulation of neurotransmitter systems, particularly dopamine and glutamate pathways. The compound exhibits affinity for NMDA receptors, where it can influence channel activity and potentially provide neuroprotective effects.
Key Mechanisms:
- NMDA Receptor Modulation : Similar to amantadine, this compound may stabilize closed states of NMDA receptors, inhibiting excessive calcium influx that can lead to excitotoxicity .
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is beneficial in conditions like Parkinson's disease .
Antiviral Effects
Research indicates that this compound may exhibit antiviral properties against influenza viruses. Its action is thought to involve interference with viral M2 proton channels, thereby inhibiting viral replication .
Neuroprotective Effects
The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate NMDA receptor activity suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .
Case Studies and Research Findings
- Antiviral Efficacy :
- Neuroprotection :
- Cognitive Enhancement :
Comparative Analysis
| Property/Effect | This compound | Amantadine |
|---|---|---|
| Antiviral Activity | Moderate against influenza A | Strong against influenza A |
| NMDA Receptor Modulation | Yes | Yes |
| Dopaminergic Activity | Yes | Yes |
| Neuroprotective Effects | Promising | Established |
Q & A
Basic: What are the optimal synthetic routes for N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of adamantanamine derivatives typically involves reductive amination or nucleophilic substitution. For example, N-(3,4,5-trimethoxybenzyl)-1-adamantanamine is synthesized via acylation of 1-adamantanamine with acyl chlorides in chloroform under reflux with triethylamine (yield: ~70%) . For hydrobromide salt formation, stoichiometric HBr in ethanol is used to precipitate the product . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Temperature : Reflux conditions (40–60°C) improve reaction kinetics.
- Catalyst : Triethylamine neutralizes HCl byproducts, preventing side reactions .
Advanced: How can structural contradictions in biological activity data for adamantanamine derivatives be resolved?
Methodological Answer:
Contradictions often arise from differences in substituent positioning or salt form. For instance:
- Hydrobromide vs. Hydrochloride Salts : Hydrobromide salts (e.g., N-(sec-butyl)cycloheptanamine HBr) exhibit higher solubility in polar solvents, altering bioavailability .
- Substituent Effects : N-(3,4,5-trimethoxybenzyl)-1-adamantanamine derivatives show CNS activity due to methoxy groups enhancing blood-brain barrier penetration, whereas pyridinylmethyl groups may reduce it due to increased polarity .
Resolution Strategy :- Conduct comparative pharmacokinetic studies using LC-MS.
- Use computational docking (e.g., molecular dynamics) to assess binding affinity variations .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent integration and symmetry (e.g., singlet at δ 6.5–6.3 for trimethoxybenzyl groups) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) via bond-length analysis (mean C–C = 0.005 Å, R factor = 0.045) .
- Elemental Analysis : Validates purity (e.g., C 73.22%, H 10.27%, N 10.71%) .
Advanced: What experimental designs are recommended for studying the neuropharmacological mechanisms of adamantanamine derivatives?
Methodological Answer:
- In Vivo Models : Use Morris water maze or rotarod tests in rodents to assess cognitive/motor effects .
- Receptor Profiling : Screen for dopaminergic (D2/D3) or NMDA receptor binding via radioligand assays (e.g., H-spiperone).
- Dose-Response Studies : Compare hydrobromide salts (e.g., ALPHA-1062) to immediate-release formulations for pharmacokinetic bracketing (Cmax: 107–127% vs. reference) .
Basic: How does the hydrobromide counterion affect physicochemical properties compared to other salts?
Methodological Answer:
- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides (e.g., 1609404-22-9: 25 mg/mL in H2O) .
- Stability : HBr salts are less hygroscopic, improving shelf-life under ambient conditions.
- Crystallinity : Bromide ions form tighter ionic lattices, confirmed by DSC (melting point ~153°C with decomposition) .
Advanced: What strategies mitigate synthetic challenges in preparing N-substituted adamantanamine derivatives?
Methodological Answer:
- Side Reactions : Use Schotten-Baumann conditions to minimize esterification during acylation .
- Purification : Employ silica gel chromatography (hexane:EtOAc, 3:1) or recrystallization (MeOH/H2O) to isolate isomers.
- Byproduct Management : Monitor for lactam tautomers (e.g., via IR spectroscopy for C=O stretches at 1680 cm) .
Basic: How are structure-activity relationships (SARs) evaluated for adamantanamine-based compounds?
Methodological Answer:
- Pharmacophore Mapping : Identify critical groups (e.g., adamantane’s rigid cage enhances lipophilicity).
- Analog Synthesis : Test substituents (e.g., 4-methoxyphenyl vs. 2-chlorobenzoyl) for activity modulation .
- Biological Assays : Compare IC values in enzyme inhibition (e.g., 11β-HSD1) or cell viability assays .
Advanced: What methodologies address discrepancies in toxicology profiles of hydrobromide salts?
Methodological Answer:
- Metabolite Identification : Use HPLC-QTOF to detect bromine-containing metabolites (e.g., m/z 79/81 isotopic patterns).
- In Silico Tox Prediction : Apply ADMET predictors (e.g., SwissADME) to flag hepatotoxic motifs.
- Comparative Studies : Cross-reference with structurally similar actoprotectors (e.g., bromantane’s LD in rodents) .
Basic: How is crystallographic data utilized to confirm molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve dihedral angles (e.g., 8.38° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, R factor = 0.045) .
- Cambridge Structural Database (CSD) : Compare with analogs (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) to validate packing motifs .
Advanced: How can computational chemistry optimize adamantanamine derivatives for target selectivity?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding to 11β-HSD1 (ΔG < -8 kcal/mol indicates high affinity) .
- QSAR Models : Derive Hammett constants for substituents to correlate electronic effects with activity.
- Free Energy Perturbation (FEP) : Compare hydrobromide vs. hydrochloride salts’ binding energetics in explicit solvent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
